![molecular formula C25H26Cl2N6O2 B2694810 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 868146-58-1](/img/structure/B2694810.png)
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26Cl2N6O2 and its molecular weight is 513.42. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
Research has shown that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally similar to 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, exhibit potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds have been studied for their psychotropic activity, displaying properties such as anxiolytic and antidepressant effects (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study focused on derivatives of purine-2,6-dione, similar to the compound , revealing significant analgesic and anti-inflammatory activity. These derivatives were found to be more effective than reference drugs like acetylic acid in certain tests, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-18-19(26)9-6-10-20(18)27)21(28-23)16-31-11-13-32(14-12-31)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAOVCSUQTUDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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